

Application Notes and Protocols: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride

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Compound of Interest

Compound Name: 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **4-(Piperidin-4-yloxy)benzonitrile hydrochloride**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution reaction between N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This protocol includes a comprehensive list of materials, detailed experimental procedures, and a summary of key reaction parameters.

Introduction

4-(Piperidin-4-yloxy)benzonitrile and its salts are important intermediates in the synthesis of a variety of biologically active molecules. The piperidine moiety is a common scaffold in drug design, known to enhance physicochemical properties such as solubility, while the benzonitrile group can participate in various pharmacophoric interactions. This protocol outlines a reliable and reproducible method for the preparation of **4-(Piperidin-4-yloxy)benzonitrile hydrochloride**.

Data Presentation

A summary of the key reagents and their physicochemical properties is provided in the table below for easy reference and calculation.

Reagent	Chemical Formula	Molar Mass (g/mol)	Role
N-Boc-4-hydroxypiperidine	C ₁₀ H ₁₉ NO ₃	201.26	Starting Material
4-Fluorobenzonitrile	C ₇ H ₄ FN	121.11	Starting Material
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	Base
N,N-Dimethylformamide (DMF), anhydrous	C ₃ H ₇ NO	73.09	Solvent
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate	C ₁₇ H ₂₂ N ₂ O ₃	318.37	Intermediate
Hydrochloric Acid (4M in 1,4-Dioxane)	HCl	36.46	Deprotecting Agent & Salt Formation
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Anti-solvent for precipitation

Experimental Protocols

The synthesis of **4-(Piperidin-4-yloxy)benzonitrile hydrochloride** is performed in two main steps:

- Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
- Step 2: Synthesis of **4-(Piperidin-4-yloxy)benzonitrile hydrochloride**

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Materials:

- N-Boc-4-hydroxypiperidine
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- 4-Fluorobenzonitrile
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Nitrogen or Argon inert atmosphere setup
- Syringes and needles
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-4-hydroxypiperidine (1.0 eq).
- Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
- Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.
- Heat the reaction to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine (2 x volumes).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Materials:

- tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
- 4M Hydrochloric acid in 1,4-dioxane
- Dichloromethane (DCM)
- Diethyl ether

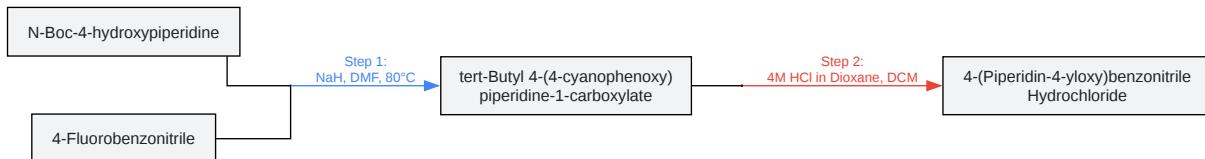
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) in a round-bottom flask.
- To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
- Stir the reaction mixture for 2-4 hours at room temperature. Monitor the progress of the deprotection by TLC or LC-MS.[\[1\]](#)[\[2\]](#)[\[3\]](#) The hydrochloride salt may begin to precipitate during the reaction.
- Upon completion of the reaction, remove the solvent and excess HCl under reduced pressure.
- To the resulting residue, add diethyl ether and stir to induce precipitation of the product.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
- Dry the solid under vacuum to obtain **4-(Piperidin-4-yloxy)benzonitrile hydrochloride** as a white to off-white solid.[\[3\]](#)

Visualization

The overall synthetic workflow is depicted in the following diagram.

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Caption: Synthetic scheme for **4-(Piperidin-4-yloxy)benzonitrile hydrochloride**.

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